1,3-bis[(E)-[4-(diethylamino)phenyl]methylideneamino]urea
Overview
Description
1,3-bis[(E)-[4-(diethylamino)phenyl]methylideneamino]urea is an organic compound known for its unique chemical structure and properties This compound features two diethylamino groups attached to phenyl rings, which are connected through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis[(E)-[4-(diethylamino)phenyl]methylideneamino]urea typically involves the condensation of 4-(diethylamino)benzaldehyde with urea. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 4-(diethylamino)benzaldehyde and urea.
Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation process.
Procedure: The mixture is heated under reflux for several hours, allowing the aldehyde and urea to react and form the desired compound. The product is then isolated through filtration and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3-bis[(E)-[4-(diethylamino)phenyl]methylideneamino]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
1,3-bis[(E)-[4-(diethylamino)phenyl]methylideneamino]urea has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-bis[(E)-[4-(diethylamino)phenyl]methylideneamino]urea involves its interaction with specific molecular targets and pathways. The diethylamino groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-bis[(4-diethylaminophenyl)methylideneamino]urea: A closely related compound with similar structural features.
4-(diethylamino)benzaldehyde: A precursor in the synthesis of the target compound.
Diethylamino derivatives of 1,4- and 1,3-distyrylbenzene: Compounds with similar diethylamino functional groups.
Uniqueness
1,3-bis[(E)-[4-(diethylamino)phenyl]methylideneamino]urea stands out due to its specific combination of functional groups and the resulting chemical reactivity
Properties
IUPAC Name |
1,3-bis[(E)-[4-(diethylamino)phenyl]methylideneamino]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O/c1-5-28(6-2)21-13-9-19(10-14-21)17-24-26-23(30)27-25-18-20-11-15-22(16-12-20)29(7-3)8-4/h9-18H,5-8H2,1-4H3,(H2,26,27,30)/b24-17+,25-18+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYVOUDXHRERGA-WZGDJCGDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)NN=CC2=CC=C(C=C2)N(CC)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1=CC=C(C=C1)/C=N/NC(=O)N/N=C/C2=CC=C(C=C2)N(CC)CC)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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